S-Sydonic acid

Catalog No.
S657903
CAS No.
1137089-32-7
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Sydonic acid

CAS Number

1137089-32-7

Product Name

S-Sydonic acid

IUPAC Name

3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acid

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m0/s1

InChI Key

VZXPWVDKXCYHSI-HNNXBMFYSA-N

SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Canonical SMILES

CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O

Isomeric SMILES

CC(C)CCC[C@@](C)(C1=C(C=C(C=C1)C(=O)O)O)O

(+)-(7S)-sydonic acid is a sesquiterpenoid that is benzoic acid substituted by a hydroxy group at position 3 and a (2S)-2-hydroxy-6-methylheptan-2-yl group at position 4. It has been isolated from the sea fan derived fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a sesquiterpenoid, a monohydroxybenzoic acid and an aromatic alcohol.

S-Sydonic acid, also known as (+)-(7S)-sydonic acid, is a naturally occurring sesquiterpenoid compound with the chemical formula C15H22O4C_{15}H_{22}O_4 and a molecular weight of 250.34 g/mol. It features a unique stereochemistry that contributes to its various biological activities. S-Sydonic acid is primarily derived from certain fungi and has garnered attention for its potential applications in medicine and industry due to its antimicrobial, antifungal, and anticancer properties .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert S-Sydonic acid into alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles such as halides or amines.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction can produce various alcohols.

S-Sydonic acid exhibits significant biological activity, making it a subject of interest in pharmacological studies. Its notable effects include:

  • Antimicrobial Activity: Research has demonstrated that S-Sydonic acid possesses antimicrobial properties, making it effective against various pathogens.
  • Antifungal Properties: It has shown efficacy in inhibiting the growth of fungi, which is particularly relevant in medical applications.
  • Potential Anti-Cancer Effects: Preliminary studies suggest that S-Sydonic acid may inhibit specific cellular pathways associated with cancer progression, warranting further investigation into its therapeutic potential .

The synthesis of S-Sydonic acid can be achieved through several methods:

  • Grignard Reaction: A common synthetic route involves the use of Grignard reagents reacting with carbon dioxide to form carboxylic acids, followed by stereochemical control using chiral catalysts.
  • Fermentation Processes: Industrial production may involve fermentation using fungi that naturally produce S-Sydonic acid. Optimizing growth conditions enhances yield and purity .

Synthetic Routes and Reaction Conditions

The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry is achieved. This includes managing temperature, pH, and the concentration of reactants.

S-Sydonic acid has diverse applications across various fields:

  • Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.
  • Biology: Its antimicrobial and antifungal properties make it valuable in developing new therapeutic agents.
  • Medicine: Ongoing research explores its potential as an anti-cancer agent.
  • Industry: It is utilized in creating new materials and as a precursor in pharmaceutical synthesis .

The mechanism of action for S-Sydonic acid involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in crucial metabolic pathways, disrupting normal cellular processes. The exact molecular targets vary based on biological context and application, highlighting the need for further research to elucidate these interactions .

Several compounds share similarities with S-Sydonic acid, each with unique properties:

Compound NameDescriptionUnique Features
Usnic AcidA lichen-derived compound known for antimicrobial properties.Primarily sourced from lichens; used in topical applications.
Salicylic AcidA well-known compound used in treating skin conditions.Widely recognized for its anti-inflammatory effects.
Citric AcidCommonly used in food and as a chelating agent.Plays a significant role in metabolic processes; widely used in food preservation.

Uniqueness

S-Sydonic acid stands out due to its specific stereochemistry and broad range of biological activities compared to similar compounds. Its potential applications extend beyond traditional uses seen with compounds like Usnic or Salicylic Acid, particularly in anticancer research .

Microbial Producers: Aspergillus sydowii and Glonium spp.

S-Sydonic acid, also known as (+)-(7S)-sydonic acid, represents a sesquiterpenoid compound with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol [1] [2]. This compound is characterized by its benzoic acid backbone substituted with a hydroxy group at position 3 and a (2S)-2-hydroxy-6-methylheptan-2-yl group at position 4 [2].

The primary microbial producers of S-sydonic acid belong to two distinct fungal genera: Aspergillus sydowii and Glonium species [2] [3] [4]. Aspergillus sydowii has emerged as the most extensively studied producer, with multiple strains isolated from diverse marine environments demonstrating consistent production of this sesquiterpenoid [3] [5] [6]. The fungus exhibits remarkable metabolic versatility, biosynthesizing various classes of metabolites including sesquiterpenoids, alkaloids, xanthones, monoterpenes, anthraquinones, sterols, triterpenes, diphenyl ethers, pyrones, cyclopentenones, anthocyanins, and polyketides [3].

Marine-derived Aspergillus sydowii strains have been isolated from multiple sources, including coral-associated environments, sponge tissues, and deep-sea sediments [3] [7]. These strains consistently produce sydonic acid alongside related metabolites such as sydowic acid, sydowinol, sydowinin A and B, and sydonol [3] [6]. The addition of epigenetic modifiers, particularly 5-azacytidine, significantly enhances the production of various metabolites including sydonic acid in Aspergillus sydowii cultures [3].

Glonium species represent another important group of sydonic acid producers, with Glonium sp. being the first source from which optically active sydonic acid was isolated [4]. The absolute stereochemistry was established as (S) configuration through circular dichroism spectroscopy and comparison with reference compounds [4]. Glonium species belong to the order Hysteriales within the Ascomycota and are typically found as saprobic organisms on bark, wood, pine cones, or soil [8] [9].

Table 1: Microbial Producers of S-Sydonic Acid

OrganismSource/HabitatStereoisomer ProducedCo-metabolitesReference
Aspergillus sydowiiMarine-derived (coral-associated, sponge-associated, deep-sea sediment)(+)-(7S)-sydonic acidsydowic acid, sydowinol, sydowinin A/B, sydonol [3] [10] [5] [6]
Glonium sp.Terrestrial (wood/bark substrate)(+)-(7S)-sydonic acidNot specified [4]
Aspergillus versicolor F77Deep-sea sediment (2246 m depth)(S)-sydonic acidsydonol, aspergillusene A, diorcinol D [11]

Marine Ecological Niches: Coral-Associated and Deep-Sea Fungi

Marine environments provide diverse ecological niches that support sydonic acid-producing fungi, with coral-associated and deep-sea habitats representing the most significant sources [10] [7] [12]. Aspergillus sydowii demonstrates remarkable adaptability to marine conditions despite being essentially a terrestrial organism unable to sporulate and complete its life cycle in seawater [6].

Coral-associated fungi, particularly those found in association with sea fan corals (Gorgonia ventalina), represent a critical ecological niche for sydonic acid production [10] [5]. Aspergillus sydowii has been identified as the causative agent of aspergillosis in sea fan corals throughout the Caribbean Sea, with pathogenic strains producing typical metabolites including sydonic acid, sydowic acids, 6-O-methylsydonic acid, 6-O-methyl-13-hydroxysydonic acid, and diorcinol [10]. The pathogenicity of these strains may be directly related to their secondary metabolite production, as bioassays have demonstrated that sydonic acid and related compounds adversely affect the photophysiological performance of coral reef dinoflagellate endosymbionts [5] [6].

Sponge-associated environments serve as important reservoirs for sydonic acid-producing fungi [10] [6]. Marine sponges, including Spongia obscura and Xestospongia testudinaria, harbor Aspergillus sydowii strains that maintain the capacity to produce sydonic acid and related sesquiterpenoids [10] [13]. These sponge-derived strains exhibit similar metabolic profiles to coral-pathogenic strains, suggesting potential roles as environmental reservoirs for marine pathogens [10].

Deep-sea fungal communities represent another significant source of sydonic acid-producing organisms [7] [11]. Deep-sea-derived Aspergillus sydowii strains, such as MCCC 3A00324 isolated from South Atlantic Ocean sediments at 2246 meters depth, demonstrate continued production of sydonic acid and related metabolites under extreme environmental conditions [7]. These deep-sea environments are characterized by high pressure, low temperature, and nutrient limitation, yet support diverse fungal communities capable of producing bioactive secondary metabolites [14] [7].

The 2009 Australian dust storm event provided unique insights into marine fungal distribution, with massive Aspergillus sydowii blooms covering coastal areas equivalent to 25 times the surface area of England [6] [15]. These dust-derived marine fungal strains maintained characteristic sydonic acid production profiles, demonstrating the widespread distribution and ecological significance of these producers [6].

Table 2: Marine Ecological Niches and Associated Fungi

Ecological NicheHost OrganismDepth RangeEnvironmental ConditionsKey Fungal SpeciesReference
Coral-associatedGorgonia ventalina (sea fan coral)Shallow waters (0-30 m)Warm tropical waters, pathogenic stressA. sydowii (pathogenic strain) [10] [5]
Sponge-associatedSpongia obscura, Xestospongia testudinariaShallow to moderate depthsSymbiotic/commensal associationsA. sydowii (reservoir strain) [10] [6]
Deep-sea sedimentBenthic sedimentsDeep-sea (>2000 m)High pressure, low temperature, nutrient limitationA. sydowii MCCC 3A00324 [7]
Marine dust/plankton raftsAtmospheric transportSurface watersDust storm transport, surface bloomsA. sydowii (ASBS strain) [6] [15]

Biosynthetic Pathways: Sesquiterpenoid Origin and Modular Enzymology

The biosynthesis of S-sydonic acid follows the classical sesquiterpenoid pathway, originating from farnesyl diphosphate (FPP) as the universal precursor [3] [16]. Sesquiterpenoids are derived from farnesyl diphosphate and undergo cyclization to produce various skeletal structures through the action of sesquiterpene synthase enzymes [16] [17].

The biosynthetic pathway begins with the formation of farnesyl diphosphate from the mevalonic acid pathway, where isopentenyl diphosphate (IPP) units are assembled with dimethylallyl diphosphate (DMAPP) to generate the C15 precursor [16] [18]. Farnesyl diphosphate serves as the substrate for sesquiterpene synthases, which catalyze the loss of diphosphate under the action of divalent cation cofactors, generating highly reactive allylic cations susceptible to intramolecular cyclization reactions [16] [17].

The specific cyclization mechanism leading to sydonic acid involves the formation of a bisabolene-type intermediate through the action of bisabolene synthase enzymes [3] [19]. Recent characterization of the bisabolene synthase SydA revealed insights into the catalytic mechanism, including an unusual 1,7-hydride shift that serves as a key branchpoint for monocyclic, bicyclic, and tricyclic product formation [19]. The enzyme requires divalent cation cofactors, particularly Mg2+ or Mn2+, to neutralize the negative charge of the diphosphate leaving group [17] [20].

Subsequent modifications of the bisabolene intermediate involve a series of enzymatic transformations including carboxylation, hydration, oxidation, and reduction reactions [3]. Cytochrome P450 hydroxylases play crucial roles in introducing hydroxyl groups at specific positions, utilizing NADPH, molecular oxygen, and heme cofactors [3]. Aromatic prenyltransferases facilitate the formation of the characteristic benzoic acid moiety through prenylation reactions [3].

The modular nature of sesquiterpenoid biosynthesis allows for structural diversity through varying combinations of cyclization patterns, oxidation states, and functional group modifications [3] [18]. The production of sydonic acid alongside related metabolites such as sydowic acid, sydowinol, and sydowinin demonstrates the pathway's capacity for generating structurally related compounds through minor enzymatic variations [3] [6].

Table 3: Biosynthetic Pathway Components for S-Sydonic Acid

Enzyme/ComponentFunctionSubstrateProductCofactorsReference
Farnesyl diphosphate synthaseFPP biosynthesis from IPP and DMAPPIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl diphosphate (FPP)Mg2+ [16] [18]
Bisabolene synthase (SydA)Cyclization of FPP to bisabolene intermediateFarnesyl diphosphate (FPP)Bisabolene intermediateMg2+, Mn2+ [19] [20]
Cytochrome P450 hydroxylasesHydroxylation reactionsBisabolene intermediatesHydroxylated bisabolanesNADPH, O2, heme [3]
Aromatic prenyltransferaseAromatic ring formation and prenylationPrenylated intermediatesS-sydonic acidMg2+ [3]

The biosynthetic pathway demonstrates remarkable conservation across different fungal producers, with Aspergillus sydowii, Glonium species, and related organisms utilizing similar enzymatic machinery for sydonic acid production [3] [4] [11]. Understanding these biosynthetic mechanisms provides insights into the evolutionary relationships among sesquiterpenoid-producing fungi and offers opportunities for biotechnological applications in natural product synthesis [18] [21].

Table 4: Structural and Chemical Properties of S-Sydonic Acid

PropertyValueMethod/ConditionsReference
Molecular FormulaC15H22O4Mass spectrometry [1] [2]
Molecular Weight266.33 g/molCalculated [1] [2]
IUPAC Name3-hydroxy-4-[(2S)-2-hydroxy-6-methylheptan-2-yl]benzoic acidNMR spectroscopy [2] [4]
Stereochemistry(7S) configurationCircular dichroism, optical rotation comparison [4] [13]
Optical RotationPositive (+)Polarimetry [4] [13]
SolubilityOrganic solvents (EtOAc, MeOH)Extraction studies [3] [13]

XLogP3

3.6

UNII

RVU8KTT150

Wikipedia

(+)-(7S)-sydonic acid

Dates

Last modified: 07-20-2023
Kudo, Shinji; Murakami, Takanori; Miyanishi, Junsuke; Tanaka, Kazuaki; Takada, Noboru; Hashimoto, Masaru; Isolation and absolute stereochemistry of optically active sydonic acid from Glonium sp. (Hysteriales, Ascomycota), Bioscience Biotechnology and Biochemistry, 731, 203-204. DOI:10.1271/bbb.80535 PMID:19129640

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